molecular formula C11H10ClN3O3 B12932452 Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate CAS No. 116221-81-9

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate

Cat. No.: B12932452
CAS No.: 116221-81-9
M. Wt: 267.67 g/mol
InChI Key: MQXDFYOKYMRWBI-UHFFFAOYSA-N
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Description

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate is a chemical compound with a unique structure that combines an oxadiazole ring with a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate typically involves the cyclization of appropriate precursors. One common method starts with the esterification of 4-chlorobenzoic acid with ethanol, followed by hydrazination to form the corresponding hydrazide. This intermediate undergoes cyclization with carbon disulfide and subsequent reaction with ethyl chloroformate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the carbamate or oxadiazole moieties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Ethyl (4-chlorophenyl)carbamate: Similar structure but lacks the oxadiazole ring.

    5-(4-Chlorophenyl)-1,3,4-oxadiazole-2-thiol: Contains the oxadiazole ring but has a thiol group instead of a carbamate.

Uniqueness

Ethyl (5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl)carbamate is unique due to the combination of the oxadiazole ring and carbamate group, which imparts specific chemical and biological properties not found in similar compounds .

Properties

CAS No.

116221-81-9

Molecular Formula

C11H10ClN3O3

Molecular Weight

267.67 g/mol

IUPAC Name

ethyl N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]carbamate

InChI

InChI=1S/C11H10ClN3O3/c1-2-17-11(16)13-10-15-14-9(18-10)7-3-5-8(12)6-4-7/h3-6H,2H2,1H3,(H,13,15,16)

InChI Key

MQXDFYOKYMRWBI-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NC1=NN=C(O1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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